![molecular formula C19H19IN2O B1667574 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 93841-50-0](/img/structure/B1667574.png)
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APSR-IN-8 is a first-in-class inhibitor of APS reductase (APSR), which is a critical enzyme in the assimilation of sulfate for the biosynthesis of cysteine and other essential sulfur-containing molecules.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Applications
- Synthesis for Antitumor Derivatives : A study by Jasztold-Howorko et al. (1994) demonstrated the synthesis of 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide derivatives, showing high cytotoxicity in cultured L1210 and colon 38 cells, and good antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
- Development of 1-Functionalized Derivatives : Rivalle and Bisagni (1994) synthesized derivatives through transformations involving methoxyellipticine N-oxides, leading to cytotoxic 1-carboxamidoellipticines (Rivalle & Bisagni, 1994).
- Synthesis for Cytotoxicity Testing : Modi et al. (1990) prepared various 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells (Modi et al., 1990).
Synthesis Techniques and Transformations
- Friedel–Crafts Cyclodehydration Synthesis : Ramkumar et al. (2014) reported a synthesis approach for pyrido[4,3-b]carbazole alkaloids, including 9-methoxyellipticine, using a Friedel–Crafts cyclodehydration method (Ramkumar et al., 2014).
- In Vitro Anticancer Activity : Jasztold-Howorko et al. (2013) synthesized and tested 1-substituted pyrido[4,3-b]carbazole derivatives for anticancer activity, with compound 9 showing strong activity against various cancer cell lines (Jasztold-Howorko et al., 2013).
Biological Testing and Tuberculosis Inhibition
- Testing Against Mycobacterium tuberculosis : Schmidt et al. (2018) synthesized derivatives of pyrido[4,3-b]carbazole and found that 9-methoxyolivacine significantly inhibited Mycobacterium tuberculosis (Schmidt et al., 2018).
Antitumor Properties and Synthesis
- Antitumor Amino-Substituted Derivatives : Rivalle et al. (1983) conducted modifications on ellipticine analogs, including 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole, to study their antitumor properties (Rivalle et al., 1983).
- Methyl Substitutions in Antitumor Drugs : Léon et al. (1987) studied the impact of methyl substitutions in dimeric antitumor drugs, including pyridocarbazole derivatives (Léon et al., 1987).
- Cytotoxic Activity of Derivatives : Jasztold-Howorko et al. (2005) synthesized 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3‐b]carbazole derivatives, demonstrating cytotoxic activity against lung cancer cell lines (Jasztold-Howorko et al., 2005).
Propiedades
Número CAS |
93841-50-0 |
|---|---|
Nombre del producto |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide |
Fórmula molecular |
C19H19IN2O |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H18N2O.HI/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;/h5-10H,1-4H3;1H |
Clave InChI |
UMHIZUSDRRRZIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
SMILES canónico |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Apariencia |
Solid powder |
Otros números CAS |
93841-50-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
70173-20-5 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC155693; NSC 155693; NSC-155693; APSR IN-8; APSR-IN 8; APSR-IN-8; APSR IN 8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)
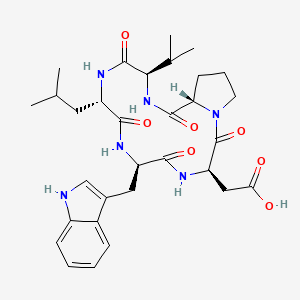
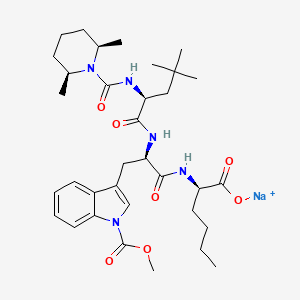
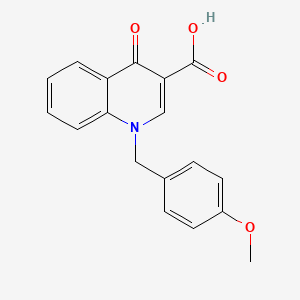
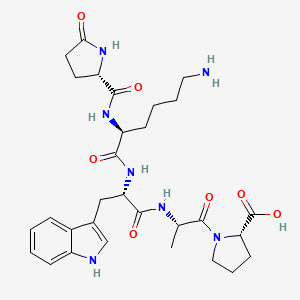
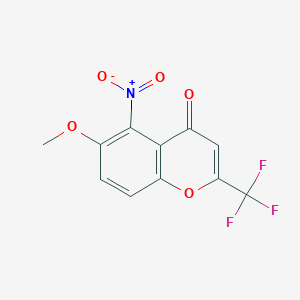
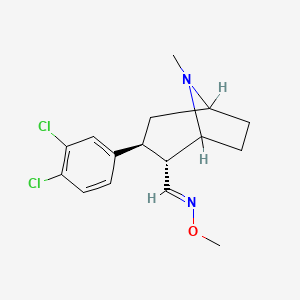
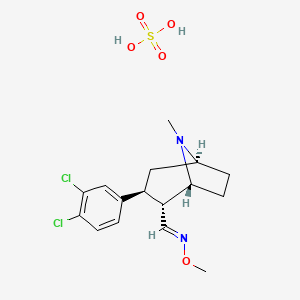
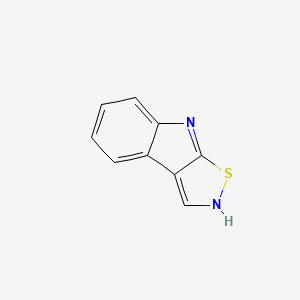
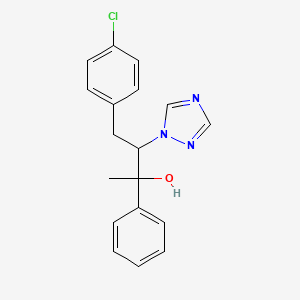
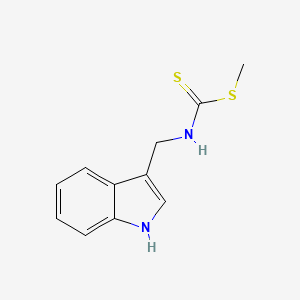
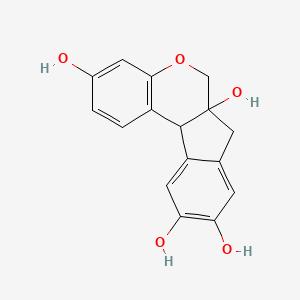
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)